molecular formula C12H11ClN2O2 B5324060 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole

4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole

Cat. No. B5324060
M. Wt: 250.68 g/mol
InChI Key: JQJSTHDWNHDNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole, also known as CEHPO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and agricultural science.

Scientific Research Applications

Molecular Structure and Interactions

Research on compounds similar to 4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole shows a focus on understanding their molecular structure and interactions. For example, the study of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate revealed insights into the planar structure of the pyrazole ring and its stabilization by intramolecular hydrogen bonds, leading to the formation of a three-dimensional network (Zia-ur-Rehman et al., 2009). Similarly, the synthesis and NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone provided detailed insights into its conformational studies (Channar et al., 2019).

Chemical Synthesis and Modification

Several studies have focused on the chemical synthesis and modification of pyrazole compounds. For instance, the synthesis of the silver(i) complex of CH2[CH(pz4Et)2]2 containing the [Ag(NO3)4]3− anion exemplifies the development of methods for the synthesis of alkyl pyrazoles (Reger et al., 2003). Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's reaction with substituted hydrazines to yield pyrazoles highlights the potential for creating diverse pyrazole derivatives (Mikhed’kina et al., 2009).

Pharmaceutical and Medicinal Chemistry

A significant area of research involving pyrazole derivatives is in pharmaceutical and medicinal chemistry. For example, the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles study shows the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine, highlighting their chemical modification potential and pharmacological capabilities (Fedotov et al., 2022). The synthesis and characterization of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and their antibacterial activity further emphasize the pharmaceutical relevance of such compounds (Rai et al., 2009).

Advanced Materials and Chemistry

Pyrazole derivatives also find applications in the development of advanced materials. For instance, the study of the palladium-catalyzed direct arylation of 5-chloropyrazoles for synthesizing 4-aryl pyrazoles illustrates their use in creating novel chemical compounds with potential applications in various fields (Yan et al., 2012). Similarly, the use of cyclometalated NHCs and pyrazoles in the development of fully efficient blue PtII emitters and Pt/Ag clusters shows their role in the development of new materials and catalysis (Arnal et al., 2018).

properties

IUPAC Name

(4-chloropyrazol-1-yl)-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11-6-4-3-5-10(11)12(16)15-8-9(13)7-14-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSTHDWNHDNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Reactant of Route 3
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Reactant of Route 4
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole
Reactant of Route 6
4-chloro-1-(2-ethoxybenzoyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.